molecular formula C8H14O4S B14179987 2-Hydroxyethyl 3-(acetylsulfanyl)-2-methylpropanoate CAS No. 873207-54-6

2-Hydroxyethyl 3-(acetylsulfanyl)-2-methylpropanoate

Cat. No.: B14179987
CAS No.: 873207-54-6
M. Wt: 206.26 g/mol
InChI Key: LDGFDOFFGNUAIY-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 3-(acetylsulfanyl)-2-methylpropanoate is an organic compound that features both hydroxyethyl and acetylsulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 3-(acetylsulfanyl)-2-methylpropanoate can be achieved through several methods. One common approach involves the esterification of 3-(acetylsulfanyl)-2-methylpropanoic acid with 2-hydroxyethanol. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 3-(acetylsulfanyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetylsulfanyl group can be reduced to form thiol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-hydroxyethyl 3-(sulfanyl)-2-methylpropanoic acid.

    Reduction: Formation of 2-hydroxyethyl 3-(sulfanyl)-2-methylpropanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Hydroxyethyl 3-(acetylsulfanyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 3-(acetylsulfanyl)-2-methylpropanoate involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding, while the acetylsulfanyl group can interact with thiol-containing enzymes and proteins. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl methacrylate: Known for its use in polymer synthesis and biomedical applications.

    2-Hydroxyethyl acrylate: Used in the production of hydrogels and coatings.

    2-Hydroxyethyl disulfide: Investigated for its role in redox biology and as a reducing agent.

Properties

CAS No.

873207-54-6

Molecular Formula

C8H14O4S

Molecular Weight

206.26 g/mol

IUPAC Name

2-hydroxyethyl 3-acetylsulfanyl-2-methylpropanoate

InChI

InChI=1S/C8H14O4S/c1-6(5-13-7(2)10)8(11)12-4-3-9/h6,9H,3-5H2,1-2H3

InChI Key

LDGFDOFFGNUAIY-UHFFFAOYSA-N

Canonical SMILES

CC(CSC(=O)C)C(=O)OCCO

Origin of Product

United States

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